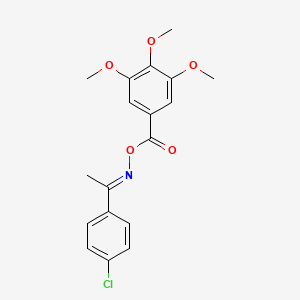
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)propanamide, commonly known as DCPA, is an herbicide that is widely used in agriculture to control weeds. DCPA belongs to the family of pyridine carboxamide herbicides and is known for its selective control of annual grasses and broadleaf weeds.
Mecanismo De Acción
DCPA inhibits the growth of plants by interfering with the biosynthesis of carotenoids, which are essential pigments for photosynthesis. It specifically inhibits the enzyme phytoene desaturase (PDS), which is involved in the conversion of phytoene to lycopene. This inhibition leads to the accumulation of phytoene, which is toxic to the plant and results in its death.
Biochemical and Physiological Effects
DCPA has been shown to have a low toxicity to mammals and birds. However, it can have adverse effects on aquatic organisms and soil microorganisms. DCPA can persist in soil for several years, which can lead to its accumulation and potential contamination of groundwater. DCPA has also been shown to have an impact on the soil microbial community, which can affect soil health and nutrient cycling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPA is an important tool in agricultural research as it provides selective control of annual grasses and broadleaf weeds. Its mode of action is well understood, and it has a low toxicity to mammals and birds. However, its persistence in soil and potential impact on soil microbial communities can limit its use in certain experiments. Additionally, its effectiveness can be influenced by environmental factors such as temperature and moisture, which can make it difficult to replicate results across different experiments.
Direcciones Futuras
There are several areas of future research for DCPA. One area is the development of new formulations that can improve its persistence in soil and reduce its impact on soil microbial communities. Another area is the investigation of its impact on non-target organisms, such as pollinators and beneficial insects. Additionally, there is a need for further research into the potential of DCPA to accumulate in food crops and its impact on human health. Finally, there is a need for research into alternative herbicides that can provide selective control of annual grasses and broadleaf weeds without the potential negative impacts of DCPA.
Métodos De Síntesis
DCPA is synthesized by the reaction of 2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid with propionyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)propanamide as a white crystalline solid with a melting point of 70-72°C.
Aplicaciones Científicas De Investigación
DCPA is widely used in agricultural research to study its effectiveness in controlling weeds. Its selective control of annual grasses and broadleaf weeds makes it an important tool in crop protection. DCPA has been used in studies to investigate its effects on plant growth, physiology, and metabolism. It has also been used in studies to evaluate its impact on soil microbial communities and soil health.
Propiedades
IUPAC Name |
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c1-4-7(15)14-9-5(2)8(11)6(3)13-10(9)12/h4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARFNUWTTHCESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(N=C1Cl)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B5913185.png)


![5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B5913206.png)
![4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one](/img/structure/B5913211.png)



![3,3'-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913251.png)